molecular formula C22H22N4O3 B14116044 2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one

2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B14116044
M. Wt: 390.4 g/mol
InChI Key: QELBTGCFYWVDQJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H22N4O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H22N4O3 typically involves multi-step organic reactions. One common method includes the condensation of a substituted benzaldehyde with a hydrazine derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of C22H22N4O3 is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts like palladium on carbon or other transition metal complexes are frequently used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

C22H22N4O3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium halides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

C22H22N4O3: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which C22H22N4O3 exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

C22H22N4O3: can be compared with other similar compounds based on its structure and functional properties. Similar compounds include:

    C21H21N3O3: Differing by one carbon and one nitrogen atom, this compound may have slightly different reactivity and biological activity.

    C22H23N3O3: With an additional hydrogen atom, this compound might exhibit variations in its chemical behavior and applications.

The uniqueness of C22H22N4O3 lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C22H22N4O3/c1-3-10-29-15-7-5-14(6-8-15)26-12-18(27)19(20(26)23)21-24-17-9-4-13(2)11-16(17)22(28)25-21/h4-9,11,23,27H,3,10,12H2,1-2H3,(H,24,25,28)

InChI Key

QELBTGCFYWVDQJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=C(C=C(C=C4)C)C(=O)N3)O

Origin of Product

United States

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